Eleven-Nineteen-Leukemia Protein IN-1 is a small molecule inhibitor specifically targeting the YEATS domain of the Eleven-Nineteen-Leukemia Protein, ENL. This protein is part of a group of mixed lineage leukemia fusion proteins that arise from chromosomal translocations, particularly at the 11q23 locus, which are implicated in various aggressive subtypes of leukemia. The interaction of ENL with chromatin and its role in transcriptional regulation make it a significant target for therapeutic intervention in hematological malignancies.
Eleven-Nineteen-Leukemia Protein IN-1 is classified as a chemical inhibitor. It has been identified through high-throughput screening methods aimed at discovering compounds that can disrupt the function of ENL by inhibiting its YEATS domain. The compound has shown an inhibitory concentration (IC50) value of 14.5 nM, indicating its potency in blocking ENL's activity .
The synthesis of Eleven-Nineteen-Leukemia Protein IN-1 typically involves organic synthesis techniques that may include:
The molecular structure of Eleven-Nineteen-Leukemia Protein IN-1 is characterized by specific functional groups that facilitate its interaction with the YEATS domain of ENL. Detailed structural data can be obtained through X-ray crystallography or computational modeling, which helps in visualizing how the compound fits into the binding site of the target protein.
Key features include:
The primary chemical reaction involving Eleven-Nineteen-Leukemia Protein IN-1 is its binding to the YEATS domain of ENL. This interaction can be described as follows:
The mechanism of action for Eleven-Nineteen-Leukemia Protein IN-1 involves:
The physical and chemical properties of Eleven-Nineteen-Leukemia Protein IN-1 include:
Eleven-Nineteen-Leukemia Protein IN-1 has several scientific applications:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7